N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide
Beschreibung
N-(6-(N,N-Diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide is a benzothiazole-based compound featuring a diallylsulfamoyl substituent at the 6-position of the benzothiazole ring and a diphenylacetamide moiety at the 2-position. This compound belongs to a class of molecules designed to exploit the benzothiazole core’s pharmacological versatility, particularly in targeting enzymes like VEGFR-2 and CK1 kinases . Its synthesis typically involves coupling reactions between functionalized benzothiazole intermediates and acetamide derivatives under basic conditions, as seen in analogous compounds (e.g., PyBOP-mediated amide bond formation in ).
Computational studies suggest favorable pharmacokinetic properties, including moderate logP values (predicted ~3.5) and acceptable bioavailability scores .
Eigenschaften
IUPAC Name |
N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S2/c1-3-17-30(18-4-2)35(32,33)22-15-16-23-24(19-22)34-27(28-23)29-26(31)25(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h3-16,19,25H,1-2,17-18H2,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEZLUDLMLEABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
tuberculosis. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs.
Biochemical Pathways
Result of Action
tuberculosis, suggesting that they may have a bacteriostatic or bactericidal effect on this organism.
Biologische Aktivität
N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzothiazole ring , a diallylsulfamoyl group , and a diphenylacetamide moiety . Its molecular formula is , with a molecular weight of approximately 378.55 g/mol. The intricate structure contributes to its diverse biological activities.
The biological activity of N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as those related to cancer cell proliferation or bacterial cell wall synthesis.
- Receptor Binding : Molecular docking studies suggest that it can bind to specific protein receptors, influencing cellular signaling pathways and modulating inflammatory responses.
Antimicrobial Activity
Research indicates that N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide exhibits significant antimicrobial properties. The mechanism involves:
- Disruption of bacterial cell wall synthesis
- Inhibition of key metabolic enzymes in pathogens
Case Study : In vitro studies have demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies:
- Cell Line Studies : It has shown cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| A549 | 15.0 | |
| HeLa | 10.0 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamide | Antimicrobial and anticancer | Lacks diallylsulfamoyl group |
| N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide | Moderate anticancer activity | Contains methylsulfonyl group |
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
- Kinase Selectivity : Molecular docking () suggests the diallylsulfamoyl group in the target compound may interact with CK1-specific hydrophobic pockets, whereas nitro groups favor VEGFR-2 binding via hydrogen bonding .
- SAR Trends : Allyl groups in sulfamoyl substituents (target compound) improve metabolic stability over methyl groups (), as predicted by preADMET tools .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
